molecular formula C25H29N3O3S2 B2872473 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312755-11-6

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2872473
CAS No.: 312755-11-6
M. Wt: 483.65
InChI Key: ZEFGFVQSQGXOPK-UHFFFAOYSA-N
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Description

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-(tert-butyl)phenyl group at the 4-position. The benzamide moiety is modified with a piperidin-1-ylsulfonyl group at the para position. This structural architecture aligns it with a class of compounds designed to modulate inflammatory pathways, particularly through NF-κB activation and cytokine potentiation .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S2/c1-25(2,3)20-11-7-18(8-12-20)22-17-32-24(26-22)27-23(29)19-9-13-21(14-10-19)33(30,31)28-15-5-4-6-16-28/h7-14,17H,4-6,15-16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFGFVQSQGXOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step involves the alkylation of the phenyl ring using tert-butyl halides in the presence of a strong base.

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidinyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure suggests potential as an inhibitor of certain biological pathways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity. The piperidinyl group might enhance binding affinity, while the sulfonyl group could improve solubility and stability.

Comparison with Similar Compounds

Table 1: Substituent Effects on Bioactivity

Compound Phenyl Substituent Sulfonyl Group NF-κB Activation (vs. Control) Cytokine Potentiation
Target Compound 4-(tert-butyl) Piperidin-1-yl 3.2-fold IL-6: 4.5x; TNF-α: 3.8x
2D216 2,5-dimethyl Piperidin-1-yl 2.7-fold IL-6: 3.1x; TNF-α: 2.9x
2D291 2-bromo-5-methyl Piperidin-1-yl 3.0-fold IL-6: 4.2x; TNF-α: 3.5x
Compound 50 4-bromo N,N-dimethyl 3.5-fold IL-6: 2.8x; TNF-α: 2.3x

Modifications in the Sulfonyl Group

The piperidin-1-ylsulfonyl group in the target compound contrasts with other sulfonamide derivatives:

  • Compound 2E151 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide): Replaces piperidine with 4-propylpiperidine, increasing hydrophobicity but reducing solubility and in vivo efficacy .
  • GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo(4′,5′:4,5)benzo(1,2-d)thiazol-6-amine): Uses a fused dioxolo-benzothiazole system instead of sulfonamide, shifting activity toward kinase inhibition .

Core Heterocycle Modifications

  • Compounds 3b, 4a–b, 5b, 6a–b (): Replace thiazole with triazole or pyridine rings, reducing NF-κB activity but enhancing anti-LSD1 effects .
  • N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-TMP)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) : Incorporates a piperidine nitroxide, shifting the mechanism toward radical scavenging .

Biological Activity

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H29_{29}N3_3S, with a molecular weight of 343.5 g/mol. The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, contributing to its potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazole moiety is known for its role in enzyme inhibition, while the piperidinyl group may enhance binding affinity due to its structural properties. The sulfonamide group potentially improves solubility and stability, making the compound more bioavailable.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds with substitutions similar to those in this compound demonstrated potent activity against multiple bacterial strains .

Antitubercular Activity

In a related context, thiazole derivatives have been investigated for their antitubercular properties. A series of compounds were synthesized and evaluated for their inhibitory concentrations against Mycobacterium tuberculosis, revealing significant activity with IC50_{50} values ranging from 1.35 to 2.18 μM . This positions this compound as a candidate for further development in tuberculosis treatment.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293 cells) indicated that many thiazole derivatives are non-toxic at effective concentrations. This suggests a favorable therapeutic index for compounds like this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Thiazole RingEssential for enzyme interaction
Piperidine SubstitutionEnhances binding affinity
Sulfonamide GroupImproves solubility and stability
tert-butyl GroupInfluences lipophilicity and membrane permeability

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study on hybrid antimicrobials combining thiazoles with cell-penetrating peptides, compounds similar to this compound exhibited potent antibacterial activity against various strains .
  • Antitubercular Screening : Another investigation into substituted benzamides revealed that compounds with similar structural motifs showed IC90_{90} values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : Evaluation of cytotoxic effects on human embryonic kidney cells demonstrated that several derivatives were non-toxic at therapeutic concentrations, supporting their potential use in clinical settings .

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